molecular formula C22H31N7O2 B3867215 3,4-dimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone

3,4-dimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone

Cat. No. B3867215
M. Wt: 425.5 g/mol
InChI Key: RYCLPBUIHXTGPQ-XQNSMLJCSA-N
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Description

3,4-Dimethoxybenzaldehyde is a compound with the formula C9H10O3 . It’s also known as Veratraldehyde or Methylvanillin . It’s used in the synthesis of various other compounds .


Molecular Structure Analysis

The molecular structure of 3,4-dimethoxybenzaldehyde consists of a benzene ring with two methoxy groups (OCH3) and one aldehyde group (CHO) .


Chemical Reactions Analysis

3,4-Dimethoxybenzaldehyde can participate in various chemical reactions. For example, it can form inclusion complexes with cyclodextrins . It can also react with 3-acetyl-2,5-dimethythiophene to yield a chalcone dye .


Physical And Chemical Properties Analysis

3,4-Dimethoxybenzaldehyde is a solid at room temperature . It has a boiling point of 281 °C and a melting point of 40-43 °C . It is freely soluble in alcohol and diethyl ether, and slightly soluble in hot water .

Safety and Hazards

3,4-Dimethoxybenzaldehyde may cause skin irritation and serious eye irritation . It’s harmful if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves .

properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N7O2/c1-30-18-10-9-17(15-19(18)31-2)16-23-27-20-24-21(28-11-5-3-6-12-28)26-22(25-20)29-13-7-4-8-14-29/h9-10,15-16H,3-8,11-14H2,1-2H3,(H,24,25,26,27)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCLPBUIHXTGPQ-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone
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3,4-dimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone
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3,4-dimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone
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3,4-dimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone
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3,4-dimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone
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3,4-dimethoxybenzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone

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